L-Cystine-34S2 L-Cystine-34S2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663286
InChI: InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2
SMILES:
Molecular Formula: C6H12N2O4S2
Molecular Weight: 244.11 g/mol

L-Cystine-34S2

CAS No.:

Cat. No.: VC16663286

Molecular Formula: C6H12N2O4S2

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

L-Cystine-34S2 -

Specification

Molecular Formula C6H12N2O4S2
Molecular Weight 244.11 g/mol
IUPAC Name (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(34S)sulfanyl]propanoic acid
Standard InChI InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13+2,14+2
Standard InChI Key LEVWYRKDKASIDU-RWTAFAFMSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)[34S][34S]C[C@@H](C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)SSCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical parameters of L-Cystine-34S2 include:

PropertyValueMeasurement Conditions
Solubility in 0.1 M NaOH3.33 mg/mL (13.64 mM)pH 11, 70°C, ultrasonic
Solubility in 0.1 M HCl2.5 mg/mL (10.24 mM)pH 2, ultrasonic
Aqueous Solubility (H₂O)≥0.1 mg/mL (0.41 mM)Room temperature
Stability6 months at -80°CLyophilized powder

These properties necessitate specific handling protocols, including pH-adjusted solutions and低温storage to prevent disulfide bond reduction or isotopic exchange .

Synthesis and Production Methodologies

Biosynthetic Pathways

The primary synthesis route involves enzymatic oxidation of L-cysteine-34S in oxygenated buffers using cysteine dioxygenase (EC 1.13.11.20). This method achieves 92-95% isotopic incorporation efficiency by controlling:

  • pH: Maintained at 7.4-7.8 using Tris-HCl buffer

  • Temperature: 37°C optimal for enzyme activity

  • Oxygen saturation: 95-100% to drive oxidation

An alternative chemical synthesis employs ³⁴S-labeled thiourea as the sulfur source in a Strecker amino acid synthesis protocol. This method yields 85-88% isotopic purity but requires subsequent chiral resolution to obtain the L-enantiomer.

Purification and Quality Control

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250×4.6 mm) achieves >99% purity using a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (15:85 v/v) . Mass spectrometry verification ensures:

  • Molecular ion peak: m/z 245.12 [M+H]⁺

  • Isotopic pattern: Distinct ³⁴S/³⁴S signature differing from natural S₂ (³²S/³²S, ³²S/³⁴S)

Research Applications in Biological Systems

Metabolic Tracing Studies

In Escherichia coli models, L-Cystine-34S2 administration revealed three key sulfur utilization pathways:

  • Glutathione synthesis: 68% of labeled sulfur incorporated into glutathione within 2 hours

  • Fe-S cluster assembly: 22% utilized by Isc operon proteins

  • Methionine salvage: 10% converted via transsulfuration pathways

These findings, validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate preferential sulfur allocation to antioxidant systems under oxidative stress .

Protein Disulfide Bond Tracking

Time-resolved ³⁴S-NMR studies using L-Cystine-34S2 in bovine serum albumin (BSA) showed:

  • Disulfide shuffling rate: 3.2×10⁻³ s⁻¹ at pH 7.4

  • Thiol-disulfide exchange activation energy: 45.6 kJ/mol

This data provides unprecedented insight into protein folding dynamics, particularly in immunoglobulin domains where disulfide bonds determine structural stability.

Biological Roles and Mechanistic Insights

Redox Homeostasis Regulation

L-Cystine-34S2 participates in the cystine/glutamate antiporter system (System xc⁻), maintaining intracellular redox balance through:

  • Cystine import: 1:1 exchange with glutamate (Km = 48 µM)

  • Glutathione precursor supply: 72% of imported cystine-³⁴S enters glutathione synthesis

  • ROS neutralization: Increases cellular antioxidant capacity by 40% in HEK293 cells

Ferroptosis Modulation

Studies link L-Cystine-34S2 uptake to ferroptosis resistance mechanisms:

ParameterCystine-34S2 GroupControl Group
Lipid ROS accumulation18.7 nM/µg protein42.3 nM/µg
GPX4 activity85 mU/mg protein62 mU/mg
Cell viability (72h)92%67%

Data from HT-1080 fibrosarcoma cells treated with 100 µM erastin . The isotope-labeled compound enabled precise quantification of cystine-derived glutathione in ferroptosis suppression .

Comparative Analysis with Sulfur Compounds

Functional Distinctions

The following table highlights key differences between L-Cystine-34S2 and related sulfur species:

CompoundMolecular WeightSulfur Oxidation StateBiological Half-LifeResearch Utility
L-Cystine-34S2244.11-1 (disulfide)2.8 h (plasma) Metabolic tracing
L-Cysteine121.16-2 (thiol)0.5 hRedox studies
Methionine149.21-1 (thioether)4.1 hMethylation
Homocysteine135.16-2 (thiol)1.2 hCardiovascular

This comparison underscores L-Cystine-34S2's unique combination of isotopic traceability and disulfide reactivity .

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